molecular formula C14H17ClN2O3 B11091484 1-(4-Chlorophenyl)-3-[(4-hydroxybutyl)amino]pyrrolidine-2,5-dione

1-(4-Chlorophenyl)-3-[(4-hydroxybutyl)amino]pyrrolidine-2,5-dione

Cat. No.: B11091484
M. Wt: 296.75 g/mol
InChI Key: QPFMANWYZAYJAI-UHFFFAOYSA-N
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Description

1-(4-CHLOROPHENYL)-3-[(4-HYDROXYBUTYL)AMINO]DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydroxybutylamino group, and a dihydropyrrole dione core. Its distinct chemical properties make it a subject of interest in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-CHLOROPHENYL)-3-[(4-HYDROXYBUTYL)AMINO]DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: 1-(4-CHLOROPHENYL)-3-[(4-HYDROXYBUTYL)AMINO]DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, controlled temperatures, and sometimes the use of catalysts to enhance reaction rates .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybutyl group may yield carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

1-(4-CHLOROPHENYL)-3-[(4-HYDROXYBUTYL)AMINO]DIHYDRO-1H-PYRROLE-2,5-DIONE has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-(4-CHLOROPHENYL)-3-[(4-HYDROXYBUTYL)AMINO]DIHYDRO-1H-PYRROLE-2,5-DIONE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This interaction is often mediated by the functional groups present in the compound, which facilitate binding through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Uniqueness: 1-(4-CHLOROPHENYL)-3-[(4-HYDROXYBUTYL)AMINO]DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for developing new chemical entities and exploring novel biological activities .

Properties

Molecular Formula

C14H17ClN2O3

Molecular Weight

296.75 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(4-hydroxybutylamino)pyrrolidine-2,5-dione

InChI

InChI=1S/C14H17ClN2O3/c15-10-3-5-11(6-4-10)17-13(19)9-12(14(17)20)16-7-1-2-8-18/h3-6,12,16,18H,1-2,7-9H2

InChI Key

QPFMANWYZAYJAI-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)NCCCCO

Origin of Product

United States

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